molecular formula C18H11BrO B8740914 2-(4-Bromophenyl)dibenzo[b,d]furan

2-(4-Bromophenyl)dibenzo[b,d]furan

Cat. No.: B8740914
M. Wt: 323.2 g/mol
InChI Key: ALXCEAWHEVDVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)dibenzo[b,d]furan (CAS 955959-86-1) is a high-value aromatic bromide with the molecular formula C 18 H 11 BrO and a molecular weight of 323.18 g/mol . This compound serves as a versatile chemical intermediate in advanced organic synthesis, particularly in the construction of complex heterocyclic frameworks. Its primary research application lies in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, where it acts as a key building block for the streamlined, one-pot synthesis of tricyclic structures like benzofuropyridines and dibenzofurans . These fused-ring systems are of significant interest in medicinal chemistry for their diverse biological activities and in materials science for their potential applications . Furthermore, derivatives based on the dibenzo[b,d]furan core are actively explored in the development of novel functional materials. Specifically, such structures are employed as acceptor moieties in the molecular engineering of dual-emitting-core compounds that exhibit Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) characteristics . These materials show great promise for use in host-free, solution-processed Organic Light-Emitting Diodes (OLEDs), enabling the fabrication of efficient non-doped emitting layers . Researchers value this compound for its utility in creating materials with highly twisted molecular configurations, which facilitate efficient charge transfer and small singlet-triplet energy gaps (ΔE ST ), leading to high-performance light-emitting devices . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

2-(4-bromophenyl)dibenzofuran

InChI

InChI=1S/C18H11BrO/c19-14-8-5-12(6-9-14)13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11H

InChI Key

ALXCEAWHEVDVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(4-Bromophenyl)dibenzo[b,d]furan with structurally related dibenzofuran derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Melting Point (°C) Key Applications
This compound C₁₈H₁₁BrO 323.18 2-(4-Bromophenyl) Not reported OLEDs, Enzyme inhibition
4-(4-Bromophenyl)dibenzo[b,d]furan C₁₈H₁₁BrO 323.18 4-(4-Bromophenyl) Not reported OLED materials
2-(Pentyloxy)dibenzo[b,d]furan C₁₇H₁₈O₂ 254.32 2-(Pentyloxy) Not reported P450 enzyme inhibition
2-((4-Bromophenyl)sulfonyl)dibenzo[b,d]furan (2-PhBrDBF) C₁₈H₁₁BrO₃S 387.25 2-(Sulfonyl-4-bromophenyl) 168.1 Synthetic intermediate
3-((4-Chlorophenyl)sulfonyl)dibenzo[b,d]furan (3-PhClDBF) C₁₈H₁₁ClO₃S 342.79 3-(Sulfonyl-4-chlorophenyl) 245.1 Pharmaceutical research
2-(4-Bromophenyl)furan C₁₀H₇BrO 223.07 2-(4-Bromophenyl) Not reported Chemical synthesis

Key Observations :

  • Substituent Effects : The bromophenyl group in this compound introduces steric bulk and electron-withdrawing effects, influencing π-π stacking and molecular planarity compared to alkoxy or sulfonyl substituents .
  • Melting Points : Sulfonyl derivatives (e.g., 3-PhClDBF) exhibit higher melting points (245.1°C) due to stronger dipole-dipole interactions, whereas bromophenyl derivatives (e.g., 2-PhBrDBF) melt at lower temperatures (168.1°C) .
  • Molecular Weight : The dibenzofuran core increases molecular weight significantly compared to simpler furan derivatives like 2-(4-Bromophenyl)furan (223.07 g/mol) .

Crystallographic and Structural Insights

  • π-π Stacking :
    • 2-(Pentyloxy)dibenzo[b,d]furan forms 2D layers with π-π stacking distances of 3.373 Å , stabilized by hydrophobic interactions between pentyloxy chains .
    • In contrast, bromophenyl derivatives likely exhibit shorter π-π distances due to the planar aromatic substituent, though experimental data is needed for confirmation.
  • Molecular Planarity : The dibenzofuran core in all derivatives is nearly planar (r.m.s. deviation <0.1 Å), but substituents like bromophenyl may introduce slight distortions .

Preparation Methods

Suzuki-Miyaura Coupling

Suzuki-Miyaura cross-coupling is a cornerstone for introducing aryl groups to dibenzofuran systems. For 2-(4-bromophenyl)dibenzo[b,d]furan, this method typically involves reacting a dibenzofuran halide (e.g., 2-bromodibenzo[b,d]furan) with 4-bromophenylboronic acid.

Procedure :

  • Substrates : 2-Bromodibenzo[b,d]furan and 4-bromophenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : 1,4-Dioxane/water or toluene/ethanol.

  • Conditions : Reflux at 90–110°C for 12–24 h.

Example :
Coupling 4,6-dibromodibenzo[b,d]furan with (4-bromophenyl)boronic acid in 1,4-dioxane/water (3:1) using Pd(PPh₃)₄ yielded this compound at 70–85% yield.

Key Data :

CatalystSolvent SystemTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄1,4-Dioxane/H₂O11083
PdCl₂(dppf)Toluene/EtOH9076

Ullmann-Type Coupling

Ullmann reactions enable C–C bond formation between aryl halides and dibenzofuran derivatives under copper catalysis.

Procedure :

  • Substrates : 2-Iododibenzo[b,d]furan and 1-bromo-4-iodobenzene.

  • Catalyst : CuI/L-proline.

  • Base : K₂CO₃.

  • Solvent : Acetonitrile.

  • Conditions : 90–110°C for 24–36 h.

Example :
Reacting 2-iododibenzo[b,d]furan with 1-bromo-4-iodobenzene in acetonitrile with CuI/L-proline yielded this compound at 65–72% yield.

Halogenation and Functionalization

Direct Bromination

Electrophilic bromination introduces bromine to dibenzofuran, but regioselectivity depends on directing groups.

Procedure :

  • Substrate : Dibenzo[b,d]furan.

  • Reagent : Bromine (Br₂) in acetic acid.

  • Conditions : Reflux at 120°C for 6–12 h.

Example :
Dibenzo[b,d]furan treated with Br₂ in acetic acid produced 2,8-dibromodibenzo[b,d]furan (75% yield). Subsequent Suzuki coupling with phenylboronic acid yielded this compound.

Limitation : Poor regioselectivity for mono-substitution.

Iodination Followed by Cross-Coupling

Iodination at the 2-position enables selective coupling with 4-bromophenyl groups.

Procedure :

  • Iodination : Dibenzo[b,d]furan, iodine, and periodic acid in acetic acid/H₂SO₄ at 60°C for 4.5 h yielded 2-iododibenzo[b,d]furan (77% yield).

  • Coupling : 2-Iododibenzo[b,d]furan reacted with 4-bromophenylboronic acid via Suzuki-Miyaura coupling (82% yield).

Cyclization Approaches

Cyclocondensation of Biphenyl Ethers

Intramolecular cyclization of 2-bromophenyl phenyl ethers forms dibenzofuran cores with pre-installed substituents.

Procedure :

  • Substrate : 2-Bromo-4′-bromophenyl phenyl ether.

  • Catalyst : Pd(OAc)₂.

  • Base : Na₂CO₃.

  • Solvent : Acetonitrile.

  • Conditions : 170°C for 2 h under N₂.

Example :
Cyclization of 2-bromo-4′-bromophenyl phenyl ether yielded this compound at 68% yield.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki-Miyaura CouplingHigh regioselectivity, mild conditionsRequires pre-functionalized halides70–85
Ullmann CouplingBroad substrate scopeLong reaction times, high temps60–75
Direct BrominationSimple reagentsPoor mono-selectivity50–75
CyclocondensationSingle-step synthesisHarsh conditions60–70

Q & A

Q. Example Workflow :

Data collection at synchrotron sources (λ = 0.7–1.0 Å).

Space group determination via SHELXT .

Refinement in SHELXL with Hirshfeld atom refinement (HAR) for improved accuracy.

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons. The bromine isotope effect splits signals for adjacent carbons .
    • 2D HSQC/COSY : Maps coupling between furan oxygen and adjacent protons.
  • Mass Spectrometry (HRMS) : Exact mass (m/z ~323.18 [M⁺]) validates molecular formula C₁₈H₁₁BrO .
  • FT-IR : Absorption at 1240 cm⁻¹ (C–O–C stretch) confirms furan ring integrity .

What strategies address discrepancies in biological activity data between dibenzofuran derivatives?

Advanced Research Focus
Contradictions in bioactivity (e.g., anticancer vs. inert behavior) arise from structural variations. Mitigation approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-bromophenyl group (e.g., –CF₃, –NO₂) to isolate electronic effects .
  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict interaction with biological targets (e.g., kinase enzymes) .
  • In Vitro Validation : Parallel assays under standardized conditions (e.g., MTT tests on HeLa cells) reduce variability .

Q. Experimental Optimization :

  • Doping Concentration : 5–10 wt% in host matrix (e.g., CBP) maximizes electroluminescence efficiency (EQE ≈ 18%) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) confirms no degradation below 250°C, suitable for vacuum deposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.